Xanthoxic acid

Description

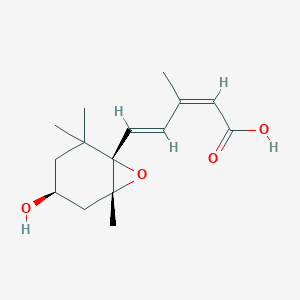

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O4/c1-10(7-12(17)18)5-6-15-13(2,3)8-11(16)9-14(15,4)19-15/h5-7,11,16H,8-9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t11-,14+,15-/m0/s1 |

InChI Key |

XTFOFYSQUZTRGJ-SAZLWWCESA-N |

SMILES |

CC(=CC(=O)O)C=CC12C(CC(CC1(O2)C)O)(C)C |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C |

Canonical SMILES |

CC(=CC(=O)O)C=CC12C(CC(CC1(O2)C)O)(C)C |

Origin of Product |

United States |

Biosynthesis of Xanthoxic Acid

Precursor Pathways and Origins

The journey to xanthoxic acid begins with the synthesis of its C40 carotenoid precursors, which is dependent on the production of five-carbon isoprenoid units from primary metabolism.

This compound is derived from the "indirect pathway" of ABA biosynthesis, which starts with the cleavage of C40 carotenoids. oup.com These carotenoids are synthesized in plastids. pnas.org The core pathway begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, phytoene (B131915), a reaction catalyzed by phytoene synthase (PSY). researchgate.netaocs.org Subsequent desaturation and isomerization reactions convert phytoene into lycopene, which is then cyclized to form α-carotene and β-carotene. aocs.org Further hydroxylation and epoxidation steps lead to the formation of xanthophylls, such as zeaxanthin, violaxanthin, and neoxanthin. frontiersin.org Specifically, the direct precursors for the cleavage reaction that initiates this compound formation are 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin. nih.govcas.czfrontiersin.org

The fundamental building blocks for carotenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), are primarily synthesized in plant plastids via the methylerythritol 4-phosphate (MEP) pathway. pnas.orgfrontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). frontiersin.orgnih.gov DXP is then converted to MEP by DXP reductoisomerase (DXR). frontiersin.orgnih.gov A series of subsequent enzymatic steps convert MEP into IPP and DMAPP. frontiersin.org These C5 units are then sequentially condensed to form the C20 molecule geranylgeranyl pyrophosphate (GGPP), the direct precursor for the carotenoid biosynthesis pathway. aocs.orgresearchgate.net The MEP pathway is essential for the production of all plastid-derived isoprenoids, including carotenoids, chlorophylls, and abscisic acid. pnas.orgnih.gov

In addition to the plastidial MEP pathway, plant cells also possess a cytosolic pathway for IPP and DMAPP synthesis: the mevalonate (B85504) (MVA) pathway. pnas.orgmetwarebio.com This pathway starts with acetyl-CoA and is the primary source of precursors for cytosolic isoprenoids like sterols and certain sesquiterpenes. pnas.orgnih.gov While the carotenoid precursors for this compound are directly synthesized via the MEP pathway in plastids, there is evidence of some "crosstalk" or exchange of intermediates between the cytosolic MVA and plastidial MEP pathways. pnas.orgkit.edu However, in higher plants, the MEP pathway is the principal source of IPP for carotenoid and, consequently, this compound biosynthesis. kit.educapes.gov.br

Enzymatic Conversions in this compound Formation

The final stages of this compound synthesis involve the precise cleavage of a C40 xanthophyll precursor and subsequent modifications of the resulting C15 apocarotenoid.

| Substrate(s) | Enzyme | Cellular Location | Product |

| 9-cis-violaxanthin, 9'-cis-neoxanthin | 9-cis-epoxycarotenoid dioxygenase (NCED) | Plastids (e.g., chloroplasts) | Xanthoxin (B146791) (C15) |

The conversion of xanthoxin to abscisic acid (ABA) in the cytosol is a two-step process, and the formation of this compound is an alternative final step in this pathway. mdpi.combiosciencejournals.com

Conversion to Abscisic Aldehyde : The first step in the cytosol involves the conversion of xanthoxin to abscisic aldehyde. researchgate.netwikipedia.org This reaction is catalyzed by a short-chain dehydrogenase/reductase (SDR) known as ABA2, which requires NAD as a cofactor. researchgate.netgenome.jpresearchgate.net The enzyme oxidizes the C4'-hydroxyl group of xanthoxin. oup.com

Oxidation to Acid : In the main ABA biosynthetic pathway, abscisic aldehyde is then oxidized to abscisic acid by an abscisic aldehyde oxidase (AAO), a molybdoenzyme. nih.govnih.govresearchgate.net However, evidence also points to a pathway where xanthoxin (xanthoxal) can be directly oxidized to this compound by a molybdenum-containing aldehyde oxidase. oup.comoup.comresearchgate.net This suggests that aldehyde oxidase can act on xanthoxin, converting its aldehyde group directly to a carboxylic acid to form this compound, precluding the involvement of abscisic aldehyde as an intermediate in this specific branch of the pathway. oup.comresearchgate.net

| Precursor | Enzyme | Cellular Location | Product |

| Xanthoxin (Xanthoxal) | Aldehyde Oxidase (molybdenum-containing) | Cytosol | This compound |

| Xanthoxin (Xanthoxal) | Short-chain dehydrogenase/reductase (ABA2) | Cytosol | Abscisic Aldehyde |

| Abscisic Aldehyde | Abscisic Aldehyde Oxidase (AAO3) | Cytosol | Abscisic Acid |

Key Enzymes and Genetic Regulation

The synthesis of this compound is a tightly controlled process involving several key enzymes and their corresponding genes. These components work in concert to ensure the precise and timely production of this important precursor.

9-cis-Epoxycarotenoid Dioxygenases (NCEDs)

The initial and rate-limiting step in the ABA biosynthetic pathway, which leads to the formation of this compound's precursor, is the oxidative cleavage of 9-cis-epoxycarotenoids. frontiersin.orgnih.gov This crucial reaction is catalyzed by a family of enzymes known as 9-cis-epoxycarotenoid dioxygenases (NCEDs). frontiersin.orgnih.gov These enzymes cleave 9-cis-violaxanthin or 9-cis-neoxanthin to produce xanthoxin (also known as xanthoxal), a C15 compound that is the direct precursor to this compound. frontiersin.orgnih.govbioone.orgfrontiersin.org

The expression of NCED genes is highly regulated and often induced by environmental stresses such as drought and salinity, highlighting their critical role in a plant's response to adverse conditions. frontiersin.orgfrontiersin.orgmdpi.com In Arabidopsis, the NCED gene family consists of five members (AtNCED2, 3, 5, 6, and 9) that exhibit different expression patterns and subcellular localizations, suggesting distinct but sometimes overlapping functions in regulating ABA levels. frontiersin.orgnih.govfrontiersin.org For instance, AtNCED3 and AtNCED5 are strongly induced by drought, leading to increased ABA production and enhanced water stress tolerance. frontiersin.org Similarly, in rice, OsNCED3 is involved in tolerance to various abiotic stresses. frontiersin.org The cloning and characterization of NCED genes from various plant species, including maize (Vp14), tomato, and avocado, have confirmed their central role in controlling ABA biosynthesis. nih.govoup.compnas.org

Aldehyde Oxidase (AO) and Molybdenum Cofactor

Aldehyde oxidases (AOs) are enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.orgfrontiersin.org In the context of ABA biosynthesis, an AO is responsible for the conversion of abscisic aldehyde to abscisic acid, the final step in the pathway. nih.govnih.gov However, some research suggests that an aldehyde oxidase also catalyzes an earlier step: the oxidation of xanthoxal to this compound. researchgate.netresearchgate.net

AOs are molybdoenzymes, meaning they require a molybdenum cofactor (MoCo) for their catalytic activity. nih.govmdpi.comtandfonline.comoup.com This cofactor is a complex molecule containing molybdenum bound to a pterin (B48896) scaffold. nih.govoup.com The biosynthesis of MoCo is a complex process in itself, and its availability is essential for the function of all eukaryotic molybdenum enzymes, including AO. nih.govtandfonline.com In Arabidopsis, four AO genes have been identified (AAO1, AAO2, AAO3, and AAO4). nih.gov The product of the AAO3 gene is considered the primary enzyme responsible for the final oxidation of abscisic aldehyde to ABA in leaves. nih.gov The requirement of MoCo for AO activity means that mutations affecting MoCo biosynthesis can lead to ABA deficiency. researchgate.net

ABA2 (Short-Chain Alcohol Dehydrogenase) and ABA3 Gene Involvement

The conversion of xanthoxin to abscisic aldehyde is catalyzed by a short-chain alcohol dehydrogenase/reductase (SDR) enzyme encoded by the ABA2 gene. ebi.ac.ukwikipedia.orgoup.comnih.govresearchgate.net This enzyme, also known as xanthoxin dehydrogenase, is a NAD-dependent oxidoreductase. wikipedia.orgoup.comnih.govresearchgate.net Recombinant ABA2 protein has been shown to effectively catalyze the conversion of xanthoxin to abscisic aldehyde. oup.comnih.govresearchgate.net The ABA2 gene is constitutively expressed in various plant organs and is generally not upregulated by osmotic stress. oup.comnih.govresearchgate.net

The ABA3 gene product is essential for the activity of aldehyde oxidase. uniprot.org It encodes a molybdenum cofactor sulfurase, which is responsible for the sulfuration of the molybdenum cofactor. oup.comuniprot.org This sulfuration is a critical step for the activation of certain molybdoenzymes, including the aldehyde oxidase involved in ABA biosynthesis. oup.comuniprot.org Therefore, mutations in the ABA3 gene lead to a deficiency in active aldehyde oxidase, which in turn impairs the conversion of abscisic aldehyde to ABA, and potentially the oxidation of xanthoxal to this compound. researchgate.netoup.com

Mutational Analysis in Biosynthetic Pathway Elucidation (e.g., aba mutants)

The study of abscisic acid-deficient (aba) mutants has been instrumental in dissecting the ABA biosynthetic pathway. oup.comnih.gov These mutants, often characterized by a wilty phenotype due to their inability to close stomata properly, have allowed researchers to identify the specific steps blocked in the pathway and the corresponding genes. researchgate.netnih.gov

For example, aba2 mutants in Arabidopsis are deficient in the conversion of xanthoxin to abscisic aldehyde, which led to the identification of the ABA2 gene as encoding xanthoxin dehydrogenase. wikipedia.orgnih.govresearchgate.netnih.gov Similarly, aba3 mutants are impaired in the final oxidation step from abscisic aldehyde to ABA, a defect traced back to the lack of a functional molybdenum cofactor sulfurase encoded by the ABA3 gene. researchgate.netwikipedia.orgoup.com The analysis of the flacca mutant in tomato, which also exhibits ABA deficiency, further supported the role of a molybdenum cofactor-containing aldehyde oxidase in the pathway. researchgate.net The study of the vp14 mutant in maize was crucial in identifying NCED as the key enzyme for the cleavage of 9-cis-epoxycarotenoids. pnas.org These genetic approaches, combined with biochemical analyses, have provided a robust framework for understanding the synthesis of this compound and its subsequent conversion to ABA. pnas.orgresearchgate.netresearchgate.netwikipedia.orgnih.govresearchgate.netoup.comnih.gov

Subcellular Localization of this compound Biosynthesis

The biosynthesis of abscisic acid, including the formation of its precursor this compound, is a compartmentalized process within the plant cell. Different stages of the pathway occur in distinct organelles.

Cytosolic Stages

The terminal steps in the biosynthesis of abscisic acid (ABA) take place in the cytosol. This phase begins after the C15 precursor, xanthoxin, is synthesized in the plastids and subsequently exported into the cytosol for final conversion into ABA. biosciencejournals.comnih.gov This process is predominantly a two-step oxidation. While a primary pathway has been extensively studied, research also suggests the existence of an alternative route involving this compound as an intermediate, particularly observed in certain plant tissues. nih.govresearchgate.net

Main Conversion Pathway

The generally accepted cytosolic pathway involves the sequential conversion of xanthoxin to abscisic aldehyde, followed by its oxidation to abscisic acid.

Conversion of Xanthoxin to Abscisic Aldehyde : The initial cytosolic reaction is the oxidation of xanthoxin into abscisic aldehyde. oup.com This conversion is catalyzed by the enzyme xanthoxin dehydrogenase/reductase. In the model plant Arabidopsis thaliana, this enzyme is encoded by the ABA2 gene. biosciencejournals.comnih.gov

Conversion of Abscisic Aldehyde to Abscisic Acid : The final step in the biosynthesis is the oxidation of abscisic aldehyde to produce the active hormone, abscisic acid. nih.govoup.com This reaction is mediated by abscisic aldehyde oxidase (AO), a molybdoenzyme that requires a molybdenum cofactor (MoCo) to function. nih.gov Studies on Arabidopsis mutants have confirmed the importance of this step; for instance, the aba3 mutant exhibits ABA deficiency due to a defect in a sulfurase enzyme required for the maturation of the molybdenum cofactor, which in turn inactivates aldehyde oxidase. biosciencejournals.comresearchgate.net

Alternative Pathway via this compound

An alternative biosynthetic route that involves this compound has also been proposed, based on findings in ripening avocado fruit and other studies. nih.govresearchgate.net

In this pathway, the initial C15 cleavage product, xanthoxal, undergoes direct oxidation to form this compound. researchgate.net This reaction is also catalyzed by a molybdenum-containing aldehyde oxidase. researchgate.net Evidence for this pathway includes experiments where the chemical inhibition of aldehyde oxidase resulted in an accumulation of xanthoxin, suggesting that xanthoxin (or its aldehyde form, xanthoxal) is a direct substrate for this enzyme. nih.gov this compound, once formed, is then believed to be converted into abscisic acid through subsequent oxidation and isomerization steps. oup.com

The existence of these two routes suggests that the final steps of ABA biosynthesis may not be strictly linear but could vary depending on the plant species, developmental stage, or specific organ. nih.gov

Research Findings on Cytosolic Enzymes

Detailed biochemical and genetic studies have identified the key enzymes responsible for the cytosolic conversions in ABA biosynthesis.

Interactive Data Table: Enzymes of Cytosolic ABA Biosynthesis Below is a summary of the primary enzymes involved in the cytosolic stage of abscisic acid formation.

| Enzyme | Gene (in Arabidopsis) | Reaction Catalyzed | Required Cofactor |

| Xanthoxin Dehydrogenase/Reductase | ABA2 | Xanthoxin → Abscisic aldehyde | NAD |

| Abscisic Aldehyde Oxidase (AO) | AAO3 | Abscisic aldehyde → Abscisic acid | Molybdenum Cofactor (MoCo) |

| Aldehyde Oxidase (Alternative Pathway) | Not fully specified | Xanthoxal → this compound | Molybdenum Cofactor (MoCo) |

| Molybdenum Cofactor Sulfurase | ABA3 | Activates Aldehyde Oxidase via sulfurylation | - |

Metabolism and Interconversion of Xanthoxic Acid

Xanthoxic Acid as an Abscisic Acid (ABA) Intermediate

This compound is recognized as a key intermediate in the biosynthetic pathway of abscisic acid (ABA) in plants. capes.gov.brnih.gov The formation of ABA, a 15-carbon sesquiterpenoid, primarily follows an indirect pathway originating from the cleavage of C40 carotenoids. mdpi.com This process begins in the plastids with the synthesis of carotenoids, leading to the production of 9'-cis-neoxanthin. capes.gov.brnih.gov The cleavage of this C40 carotenoid by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) yields a C15 compound known as xanthoxin (B146791). biosciencejournals.comoup.comgcwgandhinagar.com

From xanthoxin, the pathway to ABA can proceed through different routes, with this compound being a significant, though debated, intermediate. biosciencejournals.comresearchgate.net Evidence suggests that xanthoxin is oxidized to form this compound. capes.gov.brnih.gov This proposed pathway is supported by findings that the conversion of xanthoxin to ABA is a multi-step process that can involve this compound. gcwgandhinagar.comresearchgate.net The final steps of ABA biosynthesis, which involve the conversion of these C15 intermediates, are thought to occur in the cytosol. gcwgandhinagar.comnih.gov

The role of this compound is highlighted in studies of certain plant mutants. For instance, the aba3 mutant of Arabidopsis shows defects in the later stages of ABA synthesis, and some research suggests this is related to the oxidation of xanthoxal (the aldehyde form of xanthoxin) to this compound. capes.gov.broup.com Furthermore, the identification of this compound in cell-free systems from orange peel and its rapid conversion to ABA in avocado fruit provide strong evidence for its role as a direct precursor to ABA. oup.com

While the primary pathway is believed to proceed via abscisic aldehyde, the existence of a pathway involving this compound suggests a more complex metabolic network. nih.gov It has been proposed that a metabolic matrix may exist, incorporating both this compound and abscisic aldehyde as key nodes in the synthesis of ABA. nih.govbioone.org

Pathways for Conversion to ABA

The conversion of this compound to abscisic acid (ABA) is a critical step in the final phase of ABA biosynthesis. While the precise sequence of events is still under investigation and may vary between plant species and developmental stages, a general pathway has been proposed. mdpi.comresearchgate.net

One proposed pathway suggests that after its formation from the oxidation of xanthoxal, this compound undergoes further enzymatic modifications to yield ABA. capes.gov.brnih.gov This conversion involves the oxidation of the 4'-hydroxyl group to a ketone and the isomerization of the 1',2'-epoxy group. capes.gov.br

An alternative and more widely cited pathway involves the initial conversion of xanthoxin to abscisic aldehyde. biosciencejournals.comgcwgandhinagar.comnih.gov The enzyme responsible for this step has been identified as a short-chain dehydrogenase/reductase encoded by the ABA2 gene in Arabidopsis. nih.govnih.gov Subsequently, abscisic aldehyde is oxidized to ABA by an aldehyde oxidase (AO), an enzyme that requires a molybdenum cofactor (MoCo) for its activity. biosciencejournals.comgcwgandhinagar.com The aba3 mutant in Arabidopsis is impaired in the sulfurylation of this MoCo, thus affecting the final oxidation step. oup.com

However, some research indicates that the oxidation of xanthoxal to this compound by an aldehyde oxidase may occur first, precluding abscisic aldehyde as an intermediate in this specific route. capes.gov.broup.com This suggests the possibility of multiple, potentially parallel or alternative, pathways for ABA synthesis from xanthoxin. mdpi.combiosciencejournals.com The pathway involving this compound was notably observed in ripening avocado fruits. mdpi.com The inhibition of aldehyde oxidase in these fruits led to an accumulation of xanthoxin, supporting the idea that xanthoxin is a substrate for this enzyme, leading to the formation of this compound. mdpi.com It's possible that the prominence of each pathway is dependent on the specific organ or developmental stage of the plant. mdpi.com

Intermediates in ABA Synthesis from this compound (e.g., abscisic aldehyde)

The journey from xanthoxin to abscisic acid (ABA) involves key C15 intermediates, with abscisic aldehyde being a central player in the most well-characterized pathway. biosciencejournals.comgcwgandhinagar.comnih.gov Following the cleavage of 9'-cis-epoxycarotenoids to form xanthoxin, the next step is its conversion to abscisic aldehyde. nih.gov This reaction is catalyzed by the ABA2 enzyme, a short-chain alcohol dehydrogenase/reductase. nih.govnih.gov

Biochemical analyses of Arabidopsis mutants have been instrumental in elucidating this pathway. Cell-free extracts from the aba2 mutant exhibit a significantly reduced capacity to convert xanthoxin to ABA, specifically showing a blockage in the conversion of xanthoxin to abscisic aldehyde. nih.gov The recombinant ABA2 protein has been shown to catalyze the NAD-dependent conversion of xanthoxin to abscisic aldehyde. nih.gov

The final step in this pathway is the oxidation of abscisic aldehyde to ABA. nih.gov This is carried out by an abscisic aldehyde oxidase (AAO). nih.gov In Arabidopsis, the aba3 mutant is deficient in this step due to an impairment in the molybdenum cofactor sulfurase required for the activity of the aldehyde oxidase. oup.comnih.gov

While the xanthoxin to abscisic aldehyde to ABA pathway is considered the major route, the existence of a pathway involving this compound adds another layer of complexity. nih.govnih.gov It has been proposed that xanthoxal is first oxidized to this compound, which is then converted to ABA. capes.gov.broup.com This would mean that in this particular pathway, abscisic aldehyde is not an intermediate. capes.gov.broup.com The potential for a metabolic grid where both abscisic aldehyde and this compound act as intermediates from xanthoxin highlights the flexibility and intricacy of ABA biosynthesis. nih.gov

| Intermediate | Precursor | Enzyme/Gene | Product |

| Xanthoxin | 9'-cis-neoxanthin | 9-cis-epoxycarotenoid dioxygenase (NCED) | C15 aldehyde |

| Abscisic aldehyde | Xanthoxin | Short-chain dehydrogenase/reductase (ABA2) | Abscisic acid |

| This compound | Xanthoxal | Aldehyde oxidase (AO) | Abscisic acid |

| Abscisic acid | Abscisic aldehyde | Abscisic aldehyde oxidase (AAO) / ABA3 | - |

Contribution to Abscisic Acid Homeostasis

The presence of alternative or parallel pathways for ABA synthesis, such as the one potentially involving this compound, provides robustness to the system, ensuring a continuous supply of ABA under varying conditions. oup.com In ripening avocado mesocarp, for example, the metabolism of xanthoxin, the precursor to this compound, is an active process. oup.com

Furthermore, the regulation of enzymes involved in the conversion of intermediates like this compound is crucial for maintaining appropriate ABA levels. For instance, the activity of aldehyde oxidases, which are proposed to be involved in the conversion of xanthoxal to this compound, can be a point of regulation. capes.gov.brresearchgate.net

The intricate network of ABA biosynthesis, including the steps involving this compound, allows plants to precisely control the levels of this hormone in response to developmental cues and environmental stresses. nih.gov

Biological and Ecological Roles of Xanthoxic Acid

Role in Plant Physiology

Mediation of Stomatal Closure

The regulation of stomatal pores is vital for balancing carbon dioxide uptake for photosynthesis against water loss through transpiration. Xanthoxic acid is directly involved in this process as the precursor to ABA, a potent inducer of stomatal closure. frontiersin.orgnih.gov

Research has demonstrated that when this compound (referred to as xanthoxin (B146791) in the studies) is introduced into the transpiration stream of detached leaves from various species—including Commelina communis, Hordeum vulgare, Zea mays, Vicia faba, Phaseolus vulgaris, and Xanthium strumarium—it effectively causes stomatal closure. nih.gov The activity of this compound in this capacity was observed to be approximately half as potent as ABA at an equivalent concentration. nih.gov Furthermore, similar to ABA, this compound sensitizes the stomata of Xanthium strumarium to carbon dioxide. nih.gov

Interestingly, this compound was found to be ineffective at inducing closure in isolated epidermal strips. nih.gov This suggests that this compound itself does not act directly on the guard cells but must first be transported within the leaf tissue and converted into ABA to exert its effect. nih.gov

Table 1: Comparative Activity of this compound and ABA on Stomatal Closure

| Compound | Relative Activity in Inducing Stomatal Closure | Efficacy on Isolated Epidermal Strips |

|---|---|---|

| This compound (Xanthoxin) | ~50% of ABA | Ineffective |

| Abscisic Acid (ABA) | 100% | Effective |

Influence on Seed Dormancy and Germination

Seed dormancy is a critical survival mechanism that prevents germination under unfavorable conditions, and its regulation is tightly controlled by ABA. uv.mxdntb.gov.uanih.gov As the immediate precursor, this compound is integral to the synthesis of the ABA required to establish and maintain this dormant state. nih.gov

In a study on dormant red rice seeds where ABA synthesis was inhibited, the external application of xanthoxal (a form of this compound) was shown to reinstate dormancy. nih.gov Notably, xanthoxal exhibited a stronger inhibitory effect on germination than ABA when applied exogenously. nih.gov Two primary hypotheses have been proposed for this enhanced activity:

Xanthoxal may be taken up and trapped within the seed's cells more efficiently than ABA, leading to a higher intracellular concentration of ABA upon conversion. nih.gov

It is possible that xanthoxal interferes with ABA's action in the apoplast (the space outside the cell membrane). nih.gov

However, the study also found that only the direct application of ABA, not xanthoxal, delayed early seedling growth following germination. nih.gov This indicates that the inhibition of post-germination growth requires extracellular ABA, and the ABA produced intracellularly from xanthoxal does not achieve the necessary concentration in the apoplast to affect this specific process. nih.gov

Modulation of Plant Growth and Development (via ABA)

This compound's influence on plant growth and development is almost exclusively mediated through its conversion to ABA, which acts as a significant growth regulator, often in an inhibitory capacity. researchgate.netnih.govfrontiersin.org The dynamic between this compound and ABA is evident throughout the plant lifecycle, from embryo development to fruit maturation.

A clear illustration of this precursor-product relationship is seen in the development of apple fruit. Research shows that in immature apples, the molar concentration of total xanthoxin is equivalent to that of ABA. As the fruit ripens and matures, the levels of xanthoxin markedly decrease, while the concentration of ABA substantially increases. This inverse relationship underscores the conversion of this compound into ABA as a key step in the maturation process.

Conversely, studies on maize root gravitropism have shown that the direct application of xanthoxin at concentrations up to 0.1 mM did not inhibit root elongation. nih.gov This finding reinforces the concept that this compound itself is not the primary bioactive agent for growth inhibition; its effects are realized upon its transformation into ABA. nih.gov

Response to Environmental Stressors in Plants

The conversion of this compound to ABA is a cornerstone of a plant's ability to respond and adapt to adverse environmental conditions. youtube.com The accumulation of ABA, often referred to as the "stress hormone," triggers a wide range of defensive mechanisms.

Drought Stress Tolerance Mechanisms

In response to drought, plants must rapidly minimize water loss to survive. This is achieved primarily through stomatal closure, a process heavily dependent on a surge in ABA synthesis. frontiersin.orgmdpi.comnih.gov this compound is a critical link in this response pathway.

When a plant experiences water deficit, the expression of genes encoding for the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) is upregulated. frontiersin.org This enzyme catalyzes the production of xanthoxin, which is a rate-limiting step in the stress-induced biosynthesis of ABA. frontiersin.org The resulting increase in this compound is quickly converted to ABA, which then travels to the guard cells to signal stomatal closure, thereby conserving water. nih.govmdpi.com This ABA surge also triggers broader defensive responses, including the expression of stress-tolerance genes and the accumulation of protective compounds known as osmoprotectants. nih.govresearchgate.net

Salinity Stress Responses

High salinity in soil presents a dual threat to plants: osmotic stress, which impairs water uptake, and ionic toxicity from the accumulation of salts like sodium and chloride. nih.govmdpi.com Plants counter these threats by initiating a signaling cascade in which ABA, and therefore its precursor this compound, plays a central role. researchgate.netnih.gov

Upon exposure to high salinity, there is a rapid increase in the biosynthesis of ABA. frontiersin.org This process is initiated by the heightened production of this compound. The subsequent rise in ABA levels activates several adaptive mechanisms crucial for survival under saline conditions:

Regulation of Ion Homeostasis: ABA signaling helps control the transport of ions across cell membranes, a key factor in preventing the buildup of toxic ions in the cytoplasm. frontiersin.orgresearchgate.net

Osmotic Adjustment: The accumulation of ABA promotes the synthesis of compatible solutes, which help to adjust the cell's osmotic potential, enabling better water retention. nih.gov

Activation of Antioxidant Systems: Salinity stress leads to the production of reactive oxygen species (ROS) that can damage cellular components. nih.gov ABA signaling enhances the activity of antioxidant enzymes that scavenge these harmful molecules. phytomorphology.com

By serving as the ready precursor for the stress-induced synthesis of ABA, this compound is fundamental to a plant's capacity to tolerate and adapt to high-salinity environments. nih.govnih.gov

Interactions with Microbial Systems (Non-Human Contexts)

This compound, a compound involved in various biological pathways, demonstrates significant interactions within microbial systems in non-human contexts. Its roles extend from being a metabolite within the complex gut microbiota of animals to influencing the dynamic microbial communities in the plant rhizosphere.

Involvement in Gut Microbiota Metabolism (e.g., Tryptophan Metabolite in Animal Models)

Research in animal models has identified this compound as a key metabolite associated with the metabolic activities of gut microbiota, particularly in the context of tryptophan metabolism. nih.govnih.gov A study utilizing a rat model of spinal cord injury (SCI) found that the administration of probiotics led to significant alterations in the gut microbiome and its metabolic output. nih.govnih.govtandfonline.com

Metabolite profiling of fecal samples from these animals revealed that probiotic treatment enriched several key tryptophan metabolites, one of which was this compound. nih.govnih.gov In the SCI model, injury was shown to significantly reduce the levels of this compound, alongside other tryptophan derivatives, in the gut. nih.gov The administration of probiotics, however, successfully restored the concentrations of these metabolites. nih.gov This highlights a direct link between the activity of specific gut microbes, the metabolism of the essential amino acid tryptophan, and the resulting production of this compound. nih.gov The study identified that the probiotic intervention specifically increased the abundance of bacteria from the phylum Bacillota (formerly Firmicutes) and the class Clostridia, suggesting these groups may be involved in the metabolic pathway producing this compound from tryptophan. nih.govnih.gov

Table 1: this compound as a Tryptophan Metabolite in an Animal Model

| Study Context | Animal Model | Key Findings | Associated Microbial Phyla |

|---|

Influence on Host Biological Processes in Animal Models (e.g., inflammation, immune regulation)

The metabolites produced by the gut microbiota, including this compound, are recognized as crucial signaling molecules that can influence host physiology. nih.gov As part of the tryptophan indole (B1671886) metabolic pathway, these metabolites are closely associated with inflammation and immune regulation. nih.gov

In the aforementioned rat model of spinal cord injury, the network of interactions between gut microbiota, microbial metabolites like this compound, and host gene expression was analyzed. nih.govnih.gov The findings suggest that tryptophan metabolites, as a group, activated 17 genes that are predominantly involved in anti-inflammatory and neuroregenerative processes. nih.govnih.gov The restoration of this compound levels by probiotics was part of a broader metabolic shift that contributed to neuroprotective and anti-inflammatory outcomes, facilitating the structural restoration of spinal cord tissue and improving locomotor recovery. nih.govnih.gov This "gut microbiota-tryptophan metabolites-signaling pathway network" illustrates how microbial metabolites such as this compound can serve as a bridge between the gut microbiome and the central nervous system, influencing pathways related to inflammation and immune response. nih.govnih.govresearchgate.net

Table 2: Influence of Tryptophan Metabolites (including this compound) on Host Processes in an Animal Model

| Animal Model | Biological Process | Observed Effects | Associated Signaling |

|---|

Correlation with Rhizosphere Microorganism Dynamics

In ecological contexts outside of animals, this compound is involved in the complex chemical communication occurring in the rhizosphere, the soil region directly influenced by plant roots. nih.gov Certain plant growth-promoting rhizobacteria (PGPR) have the capacity to synthesize compounds that influence plant physiology. nih.gov

One such bacterium, Bacillus marisflavi (strain CRDT-EB-1), has been identified as a producer of this compound and its precursor, xanthoxin. nih.govresearchgate.net These compounds are analogues of abscisic acid (ABA), a critical plant hormone involved in regulating responses to abiotic stress. nih.govresearchgate.net By producing this compound, Bacillus marisflavi was shown to induce stomatal closure in mustard seedlings, which contributed to the plants' tolerance to drought conditions. nih.gov

Furthermore, studies analyzing the soil metabolome have revealed specific correlations between the presence of this compound and the abundance of certain microbial taxa. In a study on the sugarcane rhizosphere, a significant negative correlation was observed between this compound and the bacterial genera Burkholderia, Bradyrhizobium, and Bryobacter. mdpi.com Conversely, a significant positive correlation was found with the fungal genus Plectosphaerella. mdpi.com These correlations suggest that this compound may play a role in shaping the microbial community structure in the root zone, potentially by either influencing or being a product of the metabolism of these specific microorganisms. mdpi.com

Table 3: Correlation of this compound with Rhizosphere Microorganisms

| Context | Microorganism | Interaction Type | Observed Outcome/Correlation |

|---|---|---|---|

| Drought Stress in Mustard Seedlings | Bacillus marisflavi | Production | Bacterium produces this compound, an ABA analogue, inducing drought tolerance in the host plant. nih.govresearchgate.net |

| Sugarcane Rhizosphere | Burkholderia, Bradyrhizobium, Bryobacter (Bacteria) | Correlation | Significant negative correlation with this compound levels. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Abscisic acid |

| Tryptophan |

| This compound |

Analytical Methodologies for Xanthoxic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of xanthic acids from complex matrices. Various methods have been developed to achieve high resolution and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and selective method for the direct determination of xanthic acids in aqueous samples. acs.org A notable application is the use of Ultra-Performance Liquid Chromatography (UPLC-MS/MS) for the simultaneous analysis of multiple xanthic acids, including ethyl, isopropyl, n-butyl, isobutyl, and amyl congeners. acs.org

This technique typically involves direct injection of filtered samples, bypassing complex pretreatment steps. acs.org Separation is commonly achieved on a C18 reversed-phase column. The mobile phase composition is critical; for instance, an isocratic elution with an ammonia (B1221849) solution (pH 11) and acetonitrile (B52724) helps to prevent peak tailing and allows for the separation of isomers like n-butyl and isobutyl xanthic acid. acs.org Detection is performed in negative electrospray ionization (ESI-) mode, monitoring specific precursor-to-product ion transitions in the multiple reaction monitoring (MRM) mode. acs.org This approach offers very low detection limits, often in the range of 0.03–0.04 µg/L. acs.org

Another advanced application is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS). This method can be used for the direct determination of species like potassium ethyl xanthate or for the analysis of its oxidation product, diethyl dixanthogen. chemicalbook.com The ICP-MS/MS detector, set to monitor sulfur, provides excellent selectivity and sensitivity. chemicalbook.comub.edu

Table 1: UPLC-MS/MS Parameters for Xanthic Acid Analysis This interactive table summarizes typical conditions for the analysis of various xanthic acids.

| Parameter | Value/Condition |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Waters Acquity UPLC BEH C18 (100 mm×2.1 mm, 1.7 μm) |

| Mobile Phase | Ammonia solution (pH 11)-acetonitrile (9:1, v/v) |

| Elution Mode | Isocratic |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.25–100 µg/L |

| Method Detection Limits | 0.03–0.04 µg/L |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique that can be applied to the separation of sulfur-containing organic compounds like dithiocarbamates, which are structurally related to xanthates. researchgate.netakjournals.com For these compounds, separations are effectively performed on reversed-phase (RP-18) silica (B1680970) gel plates. researchgate.net

A suitable mobile phase for the separation of such compounds is a mixture of propan-2-ol and water. researchgate.net After development, the spots can be visualized using a specific detection procedure. The iodine–azide (B81097) reaction is a common method, where the plate is sprayed with a solution containing sodium azide and potassium iodide, followed by exposure to iodine vapor. researchgate.net The compounds of interest appear as white spots against a violet background. researchgate.net TLC is also utilized to monitor the progress of chemical reactions in the synthesis of new xanthate-based agents. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and determination of xanthic acid mixtures. hmdb.ca A common strategy involves the derivatization of alkyl xanthates into their corresponding dialkyldixanthogens through oxidation prior to chromatographic analysis. researchgate.netarcabc.ca This allows for the identification and quantification of various alkyl xanthates, including ethyl, propyl, butyl, and pentyl forms. researchgate.net

The separation is typically carried out on a reversed-phase C18 column. The choice of mobile phase depends on the specific xanthates being analyzed, with mixtures of acetonitrile and water being common. wikipedia.org Detection is often performed using a UV detector. wikipedia.org

As mentioned previously, coupling HPLC with ICP-MS/MS provides a powerful tool for the selective determination of xanthates. akjournals.com This hyphenated technique allows for the separation of xanthates or their derivatives by HPLC, followed by highly sensitive and element-selective detection of sulfur by ICP-MS/MS. chemicalbook.comub.edu

Table 2: HPLC Conditions for Xanthate Analysis (as Dixanthogen Derivatives) This interactive table outlines a typical setup for analyzing xanthates via HPLC after oxidation.

| Parameter | Value/Condition |

|---|---|

| Derivatization | Oxidation of xanthates to dixanthogens |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water mixture |

| Detector | UV-Vis Detector or ICP-MS/MS (monitoring sulfur) |

| Analytes | Ethyl, 1-propyl, 2-propyl, 1-butyl, 1-pentyl xanthates |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and quantification of xanthic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization and quantification of xanthates. Both ¹H-NMR and ¹³C-NMR are used to confirm the identity of synthesized xanthates, such as sodium isobutyl xanthate. scribd.com

¹H-NMR spectroscopy is particularly useful for quantifying the content of different xanthates in a mixture and for identifying their degradation products. nih.gov The ¹H-NMR spectrum of a simple alkyl xanthate, like potassium ethyl xanthate, shows characteristic signals corresponding to the protons of the ethyl group. For instance, the methylene (B1212753) protons (-O-CH₂-) typically appear as a quartet, while the methyl protons (-CH₃) appear as a triplet. chemicalbook.comresearchgate.net

¹³C-NMR spectroscopy provides complementary information, especially regarding the carbon backbone. The chemical shift of the carbon atom in the C=S group is particularly diagnostic and is sensitive to the number of sulfur atoms attached to it. acs.org This makes ¹³C-NMR a valuable technique for distinguishing between xanthates and their various decomposition products. acs.org

Table 3: Representative ¹H-NMR Chemical Shifts for Potassium Ethyl Xanthate This interactive table shows typical ¹H-NMR data in DMSO-d6.

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH₃ | 1.186 | Triplet |

| -O-CH₂- | 4.236 | Quartet |

Isotopic Labeling Approaches in Pathway Elucidation

While isotopic labeling is a cornerstone technique for elucidating the biosynthetic pathways of natural products, its application to xanthic acids takes a different focus. nih.gov Xanthic acids are not natural products but are synthesized industrially via the reaction of an alcohol with carbon disulfide in the presence of a strong base. wikipedia.org

In this context, isotopic labeling serves as a powerful tool for investigating reaction mechanisms rather than biosynthetic pathways. wikipedia.org For example, the synthesis of xanthates could be studied using ¹³C-labeled carbon disulfide (¹³CS₂) or an alcohol labeled with ¹⁸O. By tracking the position of the isotopic label in the final xanthate product using mass spectrometry or NMR, researchers can confirm the details of the nucleophilic attack of the alkoxide on the carbon disulfide.

Similarly, the decomposition mechanism of xanthic acids, which typically yields an alcohol and carbon disulfide, can be probed with isotopic labeling. researchgate.net Conducting the decomposition in ¹⁸O-labeled water (H₂¹⁸O) and analyzing the resulting alcohol for ¹⁸O incorporation can provide definitive evidence about the role of water in the hydrolysis mechanism and the specific bonds that are cleaved during the process. These mechanistic studies are crucial for optimizing synthesis conditions and developing strategies to control the stability and degradation of xanthates in industrial and environmental settings. arcabc.ca

Metabolomic Profiling and Systemic Analysis

The data generated from these analytical techniques are complex and high-dimensional, often consisting of thousands of metabolic features for each sample. creative-proteomics.com To extract meaningful biological information, the raw data must undergo a series of processing steps, including noise reduction, peak detection, and chromatographic alignment. arome-science.comoup.com Following data processing, statistical analyses are employed to identify metabolites that are significantly altered in response to xanthoxic acid. thermofisher.com These analyses can range from univariate methods, such as t-tests, to more complex multivariate approaches like principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA). nih.gov

The analysis and interpretation of complex metabolomic data are facilitated by specialized bioinformatics platforms. MetaboAnalyst is a prominent web-based tool designed for comprehensive metabolomic data analysis, offering a suite of functionalities for data processing, statistical analysis, and functional interpretation. nih.govspringernature.com Such platforms are indispensable for researchers to navigate the intricacies of metabolomic datasets and derive biological insights.

MetaboAnalyst provides a user-friendly interface for a variety of analytical workflows. mtoz-biolabs.com It supports the input of various data formats commonly generated in metabolomic studies. wikipedia.org Key features of the platform include modules for data normalization to reduce unwanted experimental variation, and a wide array of statistical tools to identify significant metabolic features. nih.gov For instance, it can perform fold-change analysis, t-tests, volcano plots, PCA, PLS-DA, and hierarchical clustering. researchgate.net

Furthermore, MetaboAnalyst facilitates the biological interpretation of metabolomic data through its functional analysis modules. nih.gov These tools can perform pathway analysis and metabolite set enrichment analysis (MSEA), which help to identify metabolic pathways that are significantly impacted by this compound. metaboanalyst.ca By mapping the altered metabolites to known biochemical pathways, researchers can gain a deeper understanding of the compound's systemic effects. The platform also allows for the visualization of data through various plots and heatmaps, aiding in the interpretation and presentation of results. oup.com

To illustrate the potential findings from a metabolomic study of this compound, the following interactive data table presents a hypothetical set of results. This table showcases metabolites that could be significantly altered in a biological system upon exposure to this compound, along with their putative fold changes and statistical significance.

Hypothetical Metabolomic Changes Induced by this compound

| Metabolite | Fold Change | p-value | Putative Pathway |

| Glutathione | -2.5 | 0.001 | Glutathione Metabolism |

| Hypoxanthine | 1.8 | 0.005 | Purine Metabolism |

| Carnitine | -1.7 | 0.012 | Fatty Acid Metabolism |

| Choline | 1.5 | 0.021 | Glycerophospholipid Metabolism |

| Taurine | -2.1 | 0.003 | Taurine and Hypotaurine Metabolism |

This table is for illustrative purposes only and does not represent actual experimental data.

Structural Activity Relationships and Enzyme Substrate Interactions

Structural Features Influencing Xanthoxic Acid's Role as ABA Precursor

The function of this compound as an intermediate in the synthesis of abscisic acid (ABA) is intrinsically linked to its specific molecular architecture. Derived from the oxidative cleavage of C40 carotenoids like 9'-cis-neoxanthin, this compound possesses the fundamental C15 skeleton of ABA. oup.comresearchgate.netcapes.gov.brresearchgate.net The conversion process begins with the formation of xanthoxal (also known as xanthoxin), which is then oxidized to form this compound. oup.comresearchgate.net

A pivotal structural feature of this compound is the carboxylic acid group at the C-1 position. This group is formed by the oxidation of the corresponding aldehyde group in its immediate precursor, xanthoxal. oup.comresearchgate.net This oxidation is a crucial step that distinguishes the this compound pathway from alternative routes that may proceed through abscisic aldehyde. oup.com The presence of the carboxyl group is essential for the final structure of ABA, which is a weak acid. nih.gov

The molecule also contains a six-carbon ring with an epoxide group and a side chain. The specific arrangement of these features, a result of the stereospecific cleavage of the parent carotenoid, ensures that it can be further metabolized by downstream enzymes to form the biologically active S-(+)-ABA. oup.comgcwgandhinagar.com While alternate pathways for ABA biosynthesis have been proposed, the rapid conversion of radio-labelled this compound into ABA in plant tissues, such as in avocado fruit, supports its role as a significant natural precursor. oup.com

| Feature | Description | Importance as ABA Precursor |

| Carbon Skeleton | C15 sesquiterpenoid structure. capes.gov.brgcwgandhinagar.com | Provides the fundamental framework for the ABA molecule. researchgate.net |

| Carboxylic Acid Group | Located at the C-1 position, formed from the oxidation of the aldehyde group of xanthoxal. oup.comresearchgate.net | Essential functional group for the final ABA structure and its acidic properties. nih.gov |

| Epoxy Ring | A 1',2'-epoxy group on the six-carbon ring. oup.comcapes.gov.br | A key site for enzymatic modification and rearrangement in the subsequent conversion steps to ABA. oup.comcapes.gov.br |

| Side Chain | A five-carbon side chain attached to the ring. gcwgandhinagar.com | Contains a double bond that is critical for the biological activity of the final ABA molecule. capes.gov.br |

Enzyme Substrate Specificity for Aldehyde Oxidase and ABA2

The enzymatic conversion of precursors in the ABA biosynthetic pathway is highly specific. Two key enzymes, Aldehyde Oxidase (AO) and the short-chain dehydrogenase/reductase ABA2, exhibit distinct substrate specificities that dictate the metabolic flow.

Aldehyde Oxidase (AO): Evidence suggests that a molybdenum-containing aldehyde oxidase is responsible for the oxidation of xanthoxal (the aldehyde) to this compound (the carboxylic acid). oup.comresearchgate.netcapes.gov.br This enzyme is defective in the Arabidopsis aba3 mutant, which shows reduced ABA levels. oup.comresearchgate.netoup.com This specific AO acts on the C-1 aldehyde group of xanthoxal. oup.com Aldehyde oxidases, as a class, are known to catalyze the oxidation of a wide range of aldehydes to their corresponding carboxylic acids. um.esnih.gov In the context of ABA biosynthesis, a specific isoform, Abscisic Aldehyde Oxidase (AAO3), is also responsible for the final step in the more established pathway: the conversion of abscisic aldehyde to ABA. nih.govwikipedia.orgpeerj.com The involvement of an AO in the formation of this compound highlights a potential branch in the pathway, where the C-1 position is oxidized early. oup.comresearchgate.net

ABA2 (SDR1): The enzyme ABA2, a short-chain dehydrogenase/reductase also known as SDR1, catalyzes the conversion of xanthoxin (B146791) (xanthoxal) to abscisic aldehyde. nih.govnih.gov This conversion involves multiple reactions, including oxidation of the 4'-hydroxyl group and opening of the epoxide ring. nih.gov Crucially, biochemical studies have demonstrated that this compound is not a substrate for the ABA2 enzyme. nih.govresearchgate.net In vitro assays using recombinant ABA2 protein confirmed that while it efficiently converts xanthoxin to abscisic aldehyde, it shows no activity towards this compound. nih.govuniprot.org This high substrate specificity indicates that the pathway involving the ABA2 enzyme proceeds through abscisic aldehyde, and that the this compound pathway, if operative, must utilize a different set of enzymes for the subsequent ring modifications. nih.gov

The distinct specificities of these enzymes underscore the complexity of ABA biosynthesis, suggesting that multiple routes may exist or that the primary pathway is channeled specifically through xanthoxin and abscisic aldehyde via the action of ABA2 and AAO3, respectively. nih.govnih.gov

| Enzyme | Gene (in Arabidopsis) | Substrate(s) | Product(s) | Role in Relation to this compound |

| Aldehyde Oxidase | ABA3 (encodes a sulfurylase for MoCo activation) oup.comnih.gov | Xanthoxal oup.comresearchgate.net | This compound | Catalyzes the formation of this compound from its aldehyde precursor. oup.comresearchgate.net |

| ABA2/SDR1 | ABA2 nih.govnih.gov | Xanthoxin (Xanthoxal) nih.govnih.govuniprot.org | Abscisic Aldehyde | Does not utilize this compound as a substrate. nih.govresearchgate.netuniprot.org |

| Abscisic Aldehyde Oxidase | AAO3 nih.govwikipedia.org | Abscisic Aldehyde wikipedia.orgbiosciencejournals.com | Abscisic Acid | Catalyzes the final step in the main ABA pathway, downstream from the ABA2 reaction. nih.gov |

Stereochemical Considerations in Biosynthesis and Activity

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in the biosynthesis and biological activity of ABA. The naturally occurring and most active form of the hormone is S-(+)-abscisic acid, which contains an asymmetric carbon atom at C-1'. nih.govgcwgandhinagar.com The entire biosynthetic pathway is highly stereospecific, ensuring the production of the correct enantiomer.

The conversion of this compound to (+)-ABA is also governed by strict stereochemical rules. Research using synthetic analogues has shown that only the isomer corresponding to natural this compound can be successfully converted into (+)-ABA by plant enzymes. oup.com This demonstrates that the enzymes responsible for the subsequent oxidation and isomerization steps have a precise requirement for the stereochemical configuration of their substrate.

The key stereochemical features include:

The C-1' Asymmetric Center: The configuration at this carbon in the ring determines whether the resulting ABA molecule is the active S-(+) form or the less active R-(-) form. nih.govgcwgandhinagar.com The enzymes in the pathway are specific for the precursors that lead to the S-(+) enantiomer.

The 1',2'-Epoxy Group: The spatial orientation of the epoxy group relative to the rest of the molecule is critical for substrate recognition by the enzyme that catalyzes the ring rearrangement. oup.comcapes.gov.br

The 2-cis Double Bond: The side chain of the final ABA molecule must possess a cis double bond at the C-2 position for high biological activity. capes.gov.br The precursor, this compound, contains the structural elements that are ultimately configured to form this essential feature.

The stereospecificity of the biosynthetic enzymes, from the initial carotenoid cleavage to the final modifications, acts as a quality control mechanism. This ensures that the plant produces the most biologically potent form of this vital stress hormone, and the specific stereochemistry of this compound is a critical checkpoint in this process. oup.commdpi.com

Future Research Directions and Unresolved Questions

Elucidation of Regulatory Networks in Xanthoxic Acid Biosynthesis

The conversion of xanthoxal to this compound is a crucial step in the ABA biosynthetic pathway. capes.gov.br Evidence suggests this reaction is catalyzed by a molybdenum-containing aldehyde oxidase. capes.gov.broup.comresearchgate.net This is supported by findings in the Arabidopsis mutant aba3, which is defective in the molybdenum cofactor (MoCo) required for aldehyde oxidase activity and consequently shows impaired ABA production. capes.gov.broup.com However, the precise regulatory mechanisms governing this conversion are far from understood.

Future research must focus on identifying the specific aldehyde oxidase (AO) isozymes responsible for xanthoxal oxidation in different tissues and under various environmental conditions. Plants possess multiple AO genes, and their substrate specificities and expression patterns need to be systematically characterized. Unraveling the transcriptional control of these specific AO genes is a key unresolved issue. This involves identifying the transcription factors that bind to their promoter regions and understanding how their expression is modulated by developmental cues and environmental stresses like drought and salinity. bioone.org

Furthermore, the regulation of MoCo biosynthesis and its sulfurylation, which is essential for AO activity, presents another layer of control that requires deeper investigation. mdpi.com While mutants like aba3 have been instrumental, the interplay between MoCo availability and the expression of AO genes in fine-tuning this compound production remains to be elucidated. oup.com A significant question is whether the cell prioritizes MoCo allocation to different molybdoenzymes under stress, and how this might impact the flux towards this compound.

Identification of Novel Biological Functions Beyond ABA Pathway

Currently, this compound is viewed primarily as a transient intermediate in the synthesis of ABA. researchgate.netnih.gov There is little to no direct evidence for other biological roles. However, the possibility that it possesses functions independent of its conversion to ABA cannot be dismissed and represents a significant area for future investigation.

One study noted that this compound may be more stable than its precursor, xanthoxin (B146791), which could suggest a role in transport or as a temporary storage form within the cell or between tissues. biorxiv.org Future research should aim to test this hypothesis. Does this compound accumulate under specific conditions? Is it transported across cellular compartments or through the plant's vascular system? Answering these questions requires the development of highly sensitive detection methods to accurately map its distribution.

Another avenue of inquiry is whether this compound itself can act as a signaling molecule. It is conceivable that it could interact with unidentified receptors or proteins, triggering cellular responses distinct from the canonical ABA signaling cascade. Experiments involving the application of stabilized this compound to plant tissues or cell cultures, coupled with transcriptomic or proteomic analyses, could reveal novel biological activities. Creating genetic lines that accumulate this compound by blocking its conversion to ABA would be a powerful tool to dissect any intrinsic functions. sfu.ca

Development of Advanced In Vivo Imaging and Measurement Techniques

A major limitation in studying this compound is the difficulty in measuring its concentration and distribution with high spatiotemporal resolution in living tissues. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), require tissue extraction and provide only a static snapshot of its average concentration. biorxiv.orgdntb.gov.ua While essential for quantification, these destructive methods cannot capture the dynamic changes in this compound levels within individual cells or subcellular compartments.

A critical future direction is the development of advanced in vivo imaging tools. Genetically encoded biosensors, based on principles like Förster resonance energy transfer (FRET), have been successfully developed for other plant hormones, including ABA (e.g., ABAleon and ABACUS biosensors). nih.govelifesciences.orgnih.gov Creating a similar FRET-based biosensor for this compound would be revolutionary. Such a sensor would require the identification of a protein that specifically binds to this compound, which could then be engineered into a reporter system. This would allow for real-time visualization of this compound dynamics in response to various stimuli, providing unprecedented insights into its synthesis, transport, and potential signaling roles.

In addition to biosensors, advancing non-invasive spectroscopic and electrochemical sensor technologies could provide alternative ways to monitor this compound in vivo. researchgate.net These ultrasensitive, nondestructive methods could potentially be deployed as wearable plant sensors, offering continuous data on hormone metabolism in a changing environment. researchgate.net

Systems Biology Approaches for Comprehensive Understanding

The biosynthesis of this compound is embedded within the larger, complex metabolic and signaling network of the plant. A holistic understanding of its role requires a systems biology approach, which integrates multi-omics data with computational modeling. nih.gov While systems biology has been applied to the broader ABA pathway, a specific focus on the node involving this compound is needed. nih.govresearchgate.net

Future research should aim to generate comprehensive datasets that include transcriptomics (gene expression), proteomics/phosphoproteomics (protein and phosphorylation levels), and metabolomics (metabolite concentrations) from plants under conditions that modulate ABA synthesis. nih.gov By integrating these data, researchers can construct and refine mathematical models of the ABA biosynthetic pathway.

These models can then be used to predict metabolic flux, i.e., the rate of conversion of precursors through this compound to ABA. bioone.org Key unresolved questions that can be addressed with this approach include: How do feedback loops from ABA and its catabolites affect the rate of this compound synthesis? bioone.org How does the plant coordinate the flux through the ABA pathway with other interconnected metabolic pathways in response to environmental change? A systems biology approach will be indispensable for untangling this complexity and moving from a linear pathway diagram to a dynamic, predictive model of plant hormone regulation. embopress.org

Potential for Biosynthetic Engineering

A thorough understanding of this compound biosynthesis and regulation opens up possibilities for metabolic engineering to improve crop performance. nih.gov Much of the current focus on engineering the ABA pathway has been on the rate-limiting enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). However, targeting the enzymes that produce and consume this compound offers a more nuanced approach to fine-tuning ABA levels.

A key future direction is the targeted manipulation of the specific aldehyde oxidase(s) that convert xanthoxal to this compound. Overexpressing the gene for this enzyme could potentially increase the flux towards ABA, possibly enhancing drought tolerance or other stress responses in crops. Conversely, using gene-editing technologies like CRISPR/Cas9 to knock out this specific enzyme could allow for the accumulation of xanthoxal or the reduction of ABA in a controlled manner, which could be useful for studying other physiological processes or for applications where reduced ABA levels are desirable.

Furthermore, if this compound is found to have its own beneficial biological functions, engineering strategies could be designed to increase its accumulation. This might involve down-regulating the enzyme(s) that convert this compound to abscisic aldehyde, thereby creating a metabolic bottleneck that leads to the buildup of the intermediate. Such engineered plants would be invaluable tools for both fundamental research and potential agricultural applications.

Q & A

Q. What analytical techniques are most reliable for characterizing Xanthoxic acid’s structural and functional properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for resolving stereochemistry and functional groups, particularly for distinguishing isomers common in xanthonoid derivatives .

- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for purity assessment and identifying degradation products under varying storage conditions .

- X-ray crystallography provides definitive structural confirmation but requires high-purity crystalline samples, which may necessitate iterative recrystallization protocols .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

Methodological Answer:

- Document solvent ratios (e.g., ethanol-water mixtures), extraction temperatures, and duration with exactitude, as minor variations can significantly alter yield and bioactivity .

- Include internal standards (e.g., stable isotope-labeled analogs) during extraction to control for matrix effects in plant-derived samples .

- Validate protocols across multiple batches and laboratories, reporting coefficients of variation (CV) for key metrics like yield and purity .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be resolved?

Methodological Answer:

- Conduct a systematic review of literature to identify confounding variables (e.g., cell line specificity, assay conditions) and stratify results by experimental design .

- Replicate conflicting studies under standardized conditions, using orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm mechanisms .

- Apply meta-analysis tools to quantify heterogeneity across studies and identify bias in data reporting .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Use computational modeling (e.g., molecular docking or DFT calculations) to prioritize synthetic targets based on predicted binding affinities or stability .

- Employ parallel synthesis techniques (e.g., combinatorial chemistry) with automated purification systems to generate diverse derivatives efficiently .

- Validate synthetic routes with Green Chemistry metrics (e.g., E-factor) to minimize waste and improve scalability for preclinical testing .

Q. How can researchers address gaps in pharmacokinetic data for this compound?

Methodological Answer:

- Use in vitro models (e.g., Caco-2 cells for intestinal permeability, microsomal assays for metabolic stability) to predict oral bioavailability .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, incorporating parameters like protein binding and tissue distribution .

- Design longitudinal studies with stable isotope tracers to monitor metabolite formation and elimination pathways in vivo .

Methodological Frameworks

What criteria define a robust research question for this compound studies?

Methodological Answer:

- Apply the FINER framework: Ensure questions are F easible (e.g., accessible instrumentation), I nteresting (novel mechanisms), N ovel (understudied derivatives), E thical (non-animal alternatives where possible), and R elevant (therapeutic potential) .

- Avoid overly broad questions (e.g., "What does this compound do?") in favor of hypothesis-driven inquiries (e.g., "Does this compound inhibit COX-2 via allosteric modulation?") .

Q. How should researchers design experiments to account for variability in plant-derived this compound samples?

Methodological Answer:

- Source plant material from controlled cultivation environments (e.g., standardized soil pH, light cycles) to minimize chemotypic variation .

- Implement Quality-by-Design (QbD) principles during extraction, defining critical process parameters (CPPs) and critical quality attributes (CQAs) .

- Use multivariate analysis (e.g., PCA or PLS-DA) to correlate environmental factors with chemical profiles .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

- Fit data to nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC₅₀/LC₅₀ values, reporting confidence intervals .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring normality and homogeneity of variances are verified .

- Apply Benchmark Dose (BMD) modeling for risk assessment, as it accommodates sparse datasets better than NOAEL/LOAEL approaches .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Evaluate bioavailability limitations (e.g., poor solubility, first-pass metabolism) using in vitro-in vivo extrapolation (IVIVE) .

- Test metabolites identified in vivo for bioactivity, as parent compounds may not be the active species .

- Use transgenic animal models or organ-on-chip systems to bridge mechanistic gaps between simplified in vitro models and complex organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.